molecular formula C6H14ClN B1443951 (S)-2-Methylpiperidine hydrochloride CAS No. 205526-61-0

(S)-2-Methylpiperidine hydrochloride

Cat. No. B1443951
CAS RN: 205526-61-0
M. Wt: 135.63 g/mol
InChI Key: BILCQNXKQKRGAO-RGMNGODLSA-N
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Description

“(S)-2-Methylpiperidine hydrochloride” likely refers to the hydrochloride salt form of the compound “(S)-2-Methylpiperidine”. Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used in medications to improve water solubility .


Synthesis Analysis

While specific synthesis methods for “(S)-2-Methylpiperidine hydrochloride” were not found, piperidine derivatives are important synthetic fragments for drug design . Their synthesis often involves intra- and intermolecular reactions leading to various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “(S)-2-Methylpiperidine hydrochloride” would be expected to include a six-membered heterocycle with one nitrogen atom and five carbon atoms, characteristic of piperidines .

Scientific Research Applications

  • Hydrodenitrogenation (HDN) Studies : (S)-2-Methylpiperidine hydrochloride has been studied for its role in hydrodenitrogenation, a process crucial in refining petroleum and producing cleaner fuels. For instance, Oyama and Lee (2005) explored the mechanism of HDN of 2-methylpiperidine over different catalysts. They discovered that the reaction proceeded predominantly by a substitution mechanism, with a smaller contribution from an elimination mechanism (Oyama & Lee, 2005).

  • Crystallographic Analysis : The compound has been used in crystallography to study molecular structures and hydrogen bonding. Dega-Szafran et al. (2006) analyzed the crystal structure of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, revealing insights into the molecular conformations and hydrogen bonding in the structure (Dega-Szafran et al., 2006).

  • Synthesis of Novel Compounds : The compound has been utilized in the synthesis of novel chemical entities. For example, the work by Chen et al. (2019) on the synthesis of 4-Methylenepiperidine hydrochloride demonstrates its use as a key intermediate in the synthesis of antifungal drugs (Chen et al., 2019).

  • NMR Spectroscopy Studies : (S)-2-Methylpiperidine hydrochloride has been analyzed using NMR spectroscopy to understand its chemical properties. For instance, Dega-Szafran et al. (2006) used NMR to study the conformations of 4-hydroxy-1-methylpiperidine betaine derivatives (Dega-Szafran et al., 2006).

  • Pharmacological Applications : Despite the exclusion of drug use and dosage, it's important to note that some research has focused on the pharmacological properties of related piperidine derivatives. For example, the study of the antitussive properties of a piperidine derivative by Duhault et al. (1976) reflects the broader interest in the pharmacological potential of piperidine compounds (Duhault, Tisserand & Régnier, 1976).

properties

IUPAC Name

(2S)-2-methylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-6-4-2-3-5-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILCQNXKQKRGAO-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855951
Record name (2S)-2-Methylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Methylpiperidine hydrochloride

CAS RN

205526-61-0
Record name (2S)-2-Methylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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